

Application Notes and Protocols for High-Purity 2-Bromo-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Bromo-3-hydroxybenzaldehyde

Cat. No.: B121576 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive information on the procurement, synthesis, and potential applications of high-purity **2-Bromo-3-hydroxybenzaldehyde** (CAS No. 196081-71-7) in the field of drug discovery and development. This document includes a list of commercial suppliers, a detailed synthesis protocol, and representative experimental procedures for its utilization as a versatile chemical scaffold.

Sourcing and Procurement of 2-Bromo-3-hydroxybenzaldehyde

High-purity **2-Bromo-3-hydroxybenzaldehyde** is available from several reputable chemical suppliers. When purchasing this compound, it is crucial to obtain a Certificate of Analysis (CoA) to verify its purity and identity.



Supplier	Purity	CAS Number	Additional Information
INVALID-LINK	95%	196081-71-7	Products are for research and development use only. [1]
INVALID-LINK		196081-71-7	For Research Use Only. Not Intended for Diagnostic or Therapeutic Use. Classified as a Dangerous Good for transport.[2]
INVALID-LINK		196081-71-7	Mentioned to have anti-cancer properties.
INVALID-LINK	98%	196081-71-7	
INVALID-LINK	min 98%	196081-71-7	For professional manufacturing, research laboratories and industrial or commercial usage only.

Physicochemical Properties

Property	Value
Molecular Formula	C7H5BrO2
Molecular Weight	201.02 g/mol [4]
Appearance	Solid
CAS Number	196081-71-7[4]



Synthesis of 2-Bromo-3-hydroxybenzaldehyde

2-Bromo-3-hydroxybenzaldehyde can be synthesized from 3-hydroxybenzaldehyde via electrophilic bromination. The following protocol is adapted from literature procedures.[5][6]

Experimental Protocol: Bromination of 3-hydroxybenzaldehyde

Materials:

- 3-hydroxybenzaldehyde
- Iron powder
- Sodium acetate
- · Acetic acid
- Bromine
- Dichloromethane
- Anhydrous sodium sulfate
- Ice

Procedure:

- Suspend 3-hydroxybenzaldehyde (5 g, 0.04 mol), iron powder (172 mg, 3 mmol), and sodium acetate (6.72 g, 0.08 mol) in acetic acid (40 mL).
- Warm the suspension until a clear solution is formed, then cool to room temperature.
- Slowly add a solution of bromine (10 mL) in glacial acetic acid dropwise over 15 minutes.
- Stir the reaction mixture for 2 hours at room temperature after the addition is complete.
- Pour the reaction mixture into ice water and extract with dichloromethane (3 x 50 mL).

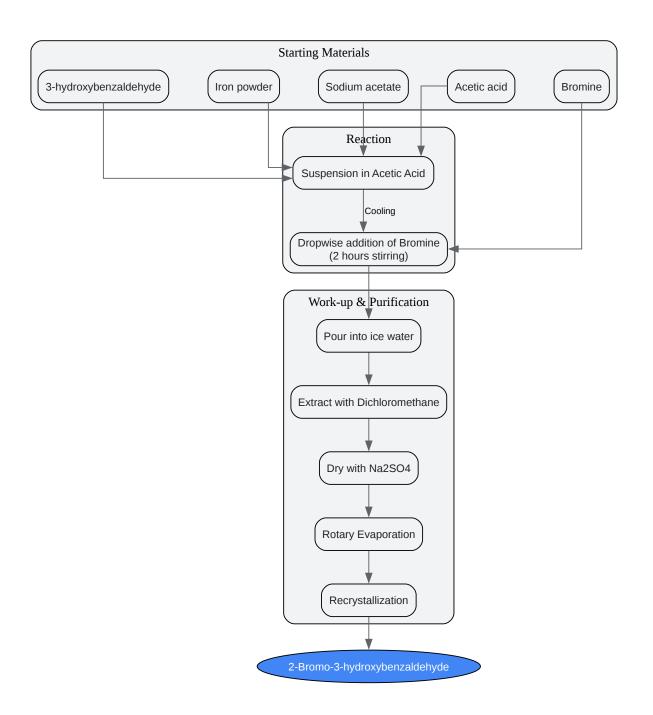


- Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Recrystallize the residue from dichloromethane to yield 2-Bromo-3-hydroxybenzaldehyde.

Expected Yield: ~28%[5][6]

Characterization: The product can be characterized by 1H NMR spectroscopy. (400 MHz, DMSO-d₆): δ 10.30 (s, 1H), 7.54-7.51 (m, 1H), 7.39-7.35 (m, 1H), 7.31-7.27 (m, 1H), 5.90 (s, 1H).[5][6]





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Synthesis workflow for **2-Bromo-3-hydroxybenzaldehyde**.



Applications in Drug Discovery

While **2-Bromo-3-hydroxybenzaldehyde** is a valuable building block, its direct application in marketed drugs is not as well-documented as its isomer, 2-bromo-5-hydroxybenzaldehyde, which is a key intermediate in the synthesis of the PDE4 inhibitor Crisaborole. However, the unique substitution pattern of **2-Bromo-3-hydroxybenzaldehyde** makes it a valuable scaffold for generating novel chemical entities. Its aldehyde functionality is a versatile handle for the synthesis of various derivatives, such as Schiff bases, which are known to possess a wide range of biological activities.

Experimental Protocol: Synthesis of a Schiff Base Derivative

This protocol describes the general synthesis of a Schiff base from **2-Bromo-3-hydroxybenzaldehyde** and a primary amine (e.g., aniline).

Materials:

- 2-Bromo-3-hydroxybenzaldehyde
- Aniline (or other primary amine)
- Absolute Ethanol
- Glacial Acetic Acid (catalyst)
- Round bottom flask
- Reflux condenser
- Stirring apparatus
- Filtration apparatus (e.g., Büchner funnel)
- Recrystallization solvent (e.g., ethanol)

Procedure:



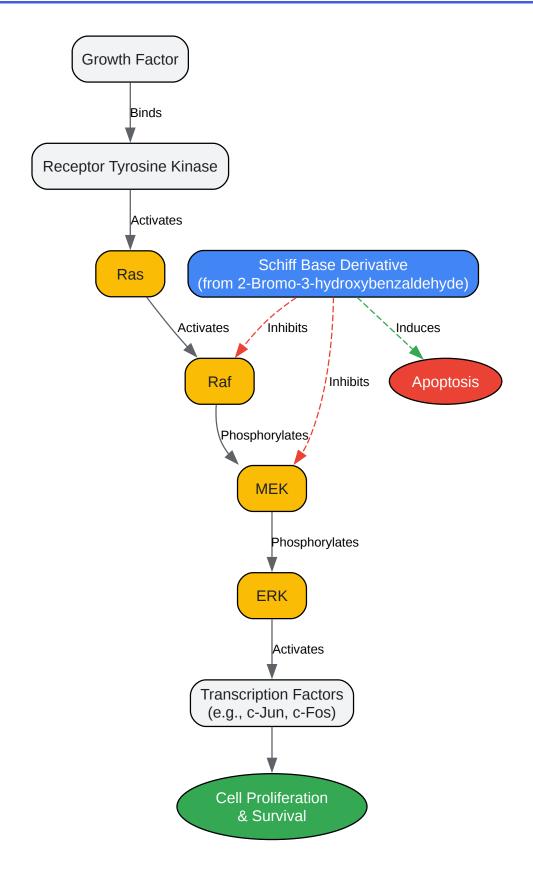
- In a 50 mL round bottom flask, dissolve 2-Bromo-3-hydroxybenzaldehyde (0.01 mol) in 20 mL of absolute ethanol.
- To this solution, add aniline (0.01 mol) and a catalytic amount of glacial acetic acid (2-3 drops).
- Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution.
- Collect the solid product by filtration and wash with a small amount of cold ethanol.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

Potential Biological Targets and Signaling Pathways

Schiff bases derived from substituted salicylaldehydes have been reported to exhibit a variety of biological activities, including anticancer and antimicrobial effects. While the specific targets of derivatives of **2-Bromo-3-hydroxybenzaldehyde** require experimental validation, a plausible mechanism of action for anticancer activity could involve the induction of apoptosis through modulation of key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway.

The MAPK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is a common feature in many cancers. Some Schiff base compounds have been shown to induce apoptosis by activating pro-apoptotic proteins and inactivating anti-apoptotic proteins within this pathway.





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Potential signaling pathway for anticancer activity.



Conclusion

2-Bromo-3-hydroxybenzaldehyde is a readily accessible and highly versatile starting material for the synthesis of novel compounds with potential therapeutic applications. The protocols provided herein offer a foundation for researchers to explore the chemical space around this scaffold and to develop new drug candidates. Further investigation into the biological activities of its derivatives is warranted to fully elucidate their therapeutic potential.

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